((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a methyl group, and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine typically involves multi-step organic synthesis. One common approach is to start with the pyrrolidine ring and introduce the benzyl, methyl, and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce a fully saturated compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors .
Medicine
Industry
Industrially, the compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of ((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-benzyl-2-methylpyrrolidin-2-yl)methanol
- (1-benzyl-3-methylpyrrolidin-3-yl)methanamine
- (1-benzyl-4-methylpyrrolidin-3-yl)methanamine
Uniqueness
((3R,4R)-1-benzyl-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)MethanaMine is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C18H23N3 |
---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
[(3R,4R)-1-benzyl-4-methyl-4-pyridin-3-ylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C18H23N3/c1-18(16-8-5-9-20-11-16)14-21(13-17(18)10-19)12-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14,19H2,1H3/t17-,18+/m1/s1 |
InChI-Schlüssel |
ZEFPWRKMVALGAK-MSOLQXFVSA-N |
Isomerische SMILES |
C[C@]1(CN(C[C@H]1CN)CC2=CC=CC=C2)C3=CN=CC=C3 |
Kanonische SMILES |
CC1(CN(CC1CN)CC2=CC=CC=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.